molecular formula C17H26O2 B12693565 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate CAS No. 84963-21-3

6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate

Cat. No.: B12693565
CAS No.: 84963-21-3
M. Wt: 262.4 g/mol
InChI Key: PCWBTUVJUUAINW-XFFZJAGNSA-N
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Description

6,10,10-Trimethyl-2-methylenebicyclo(720)undec-5-en-3-yl acetate is a chemical compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate typically involves the reaction of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques such as distillation and chromatography ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, depending on the context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate is unique due to its specific bicyclic structure and the presence of multiple functional groups. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

84963-21-3

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

[(5Z)-6,10,10-trimethyl-2-methylidene-3-bicyclo[7.2.0]undec-5-enyl] acetate

InChI

InChI=1S/C17H26O2/c1-11-6-8-15-14(10-17(15,4)5)12(2)16(9-7-11)19-13(3)18/h7,14-16H,2,6,8-10H2,1,3-5H3/b11-7-

InChI Key

PCWBTUVJUUAINW-XFFZJAGNSA-N

Isomeric SMILES

C/C/1=C/CC(C(=C)C2CC(C2CC1)(C)C)OC(=O)C

Canonical SMILES

CC1=CCC(C(=C)C2CC(C2CC1)(C)C)OC(=O)C

Origin of Product

United States

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